molecular formula C6H11N3O2S2 B13592472 N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

Cat. No.: B13592472
M. Wt: 221.3 g/mol
InChI Key: CBUFQZKJMQXCCZ-UHFFFAOYSA-N
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Description

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is a heterocyclic compound that belongs to the thiazole family. Thiazole derivatives are known for their extensive biological activities, including antimicrobial, anti-inflammatory, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives . The reaction conditions often include the use of acidic or basic media to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thiazole derivatives .

Scientific Research Applications

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of essential biological pathways in microorganisms. This inhibition can result in the antimicrobial and antifungal effects observed in various studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide is unique due to its specific sulfonamide group, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H11N3O2S2

Molecular Weight

221.3 g/mol

IUPAC Name

N,4-dimethyl-2-(methylamino)-1,3-thiazole-5-sulfonamide

InChI

InChI=1S/C6H11N3O2S2/c1-4-5(13(10,11)8-3)12-6(7-2)9-4/h8H,1-3H3,(H,7,9)

InChI Key

CBUFQZKJMQXCCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC)S(=O)(=O)NC

Origin of Product

United States

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